molecular formula C14H20FN3 B2683542 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1487905-36-1

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

Cat. No.: B2683542
CAS No.: 1487905-36-1
M. Wt: 249.333
InChI Key: BVOKCFLLEFOMAC-UHFFFAOYSA-N
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Description

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine is a cyclopropane-containing piperazine derivative with a 4-fluorophenyl substituent. Its structure combines a rigid cyclopropane core with a flexible piperazine moiety, which may influence both binding affinity and metabolic stability.

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKCFLLEFOMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487905-36-1
Record name 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves the reaction of 4-(4-fluorophenyl)piperazine with cyclopropanecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that compounds related to 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine may act as inverse agonists for cannabinoid receptor type 1 (CB1). Such activity is promising for developing antiobesity medications with fewer central nervous system side effects compared to first-generation CB1 antagonists like rimonabant. For example, a related compound demonstrated selective binding to CB1 with a Ki value of 220 nM, suggesting potential for therapeutic applications in obesity management and metabolic disorders .

Inhibition of Tyrosinase

The compound's structural analogs have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders. Studies have shown that certain derivatives exhibit competitive inhibition against tyrosinase from Agaricus bisporus, which could lead to new topical agents for skin lightening .

Case Study 1: Cannabinoid Receptor Antagonism

In a study focusing on the pharmacodynamics of piperazine analogs, compounds similar to this compound were evaluated for their efficacy in modulating CB1 activity. The results indicated that these compounds could effectively reduce G protein coupling activity at CB1, providing insights into their potential use as therapeutic agents for obesity and related metabolic conditions .

Case Study 2: Tyrosinase Inhibition

Another research effort investigated the design and synthesis of piperazine derivatives aimed at enhancing tyrosinase inhibition. The study revealed that specific modifications to the piperazine ring significantly increased inhibitory activity against tyrosinase, highlighting the importance of structural optimization in drug design . The most promising derivatives showed no cytotoxicity while effectively reducing melanin synthesis in vitro.

Summary Table of Applications

Application AreaCompound ActivityReferences
Cannabinoid Receptor ModulationInverse agonist for CB1; potential antiobesity agent
Tyrosinase InhibitionCompetitive inhibitor; treatment for hyperpigmentation

Mechanism of Action

The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues

Phenyl vs. Fluorophenyl Substituents
  • 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine (CAS 1427990-44-0):
    • Molecular Formula : C₁₄H₂₁N₃
    • Molecular Weight : 231.34
    • Key Difference : The absence of a fluorine atom on the phenyl ring reduces electronegativity and lipophilicity compared to the target compound. This may lower receptor-binding potency in fluorinated targets like serotonin receptors .
  • 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride :
    • Key Difference : Fluorine is in the ortho position rather than para. Steric hindrance from the ortho-substituent could disrupt piperazine-phenyl ring coplanarity, reducing binding efficiency .
Core Structure Modifications
  • (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine: Molecular Formula: C₁₁H₂₃N₃ Key Difference: Replacement of cyclopropane with a cyclohexane ring increases conformational flexibility.
  • 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine :
    • Key Difference : A butan-1-amine chain replaces the cyclopropane core, introducing greater flexibility. The 2-methoxy group on the phenyl ring provides electron-donating effects, which may alter receptor interactions compared to electron-withdrawing fluorine .
Piperazine Substituent Variations
  • 2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine :
    • Molecular Formula : C₁₅H₂₄FN₃
    • Key Difference : An ethyl group on piperazine and a branched propane backbone may enhance steric bulk, affecting both receptor selectivity and solubility .

Biological Activity

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, target interactions, and therapeutic implications.

Molecular Structure and Properties

  • Molecular Formula : C14H19FN4
  • Molecular Weight : 264.33 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropane moiety linked to a piperazine ring substituted with a fluorophenyl group, which is critical for its biological activity.

This compound primarily interacts with various neurotransmitter receptors and transporters. Its mechanism includes:

  • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.

These interactions suggest potential applications in treating conditions like depression, anxiety disorders, and schizophrenia.

Antidepressant Effects

A study evaluated the antidepressant-like effects of similar piperazine derivatives, indicating that compounds with a fluorophenyl substitution can enhance serotonin levels in synaptic clefts. This was evidenced by increased scores in behavioral tests such as the forced swim test (FST) in rodent models .

Neuroprotective Properties

Research has shown that piperazine derivatives can exhibit neuroprotective effects against oxidative stress. For instance, compounds structurally related to this compound were found to reduce neuronal cell death in models of neurodegenerative diseases by modulating apoptotic pathways .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of piperazine possess antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific data on this compound is limited.

Data Table: Biological Activity Summary

Activity Effect Reference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced oxidative stress-induced death
AntimicrobialPotential inhibition of bacterial growth

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